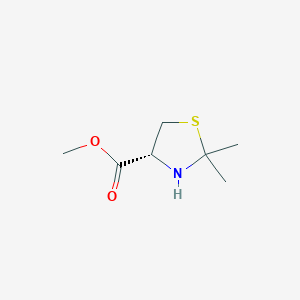

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHPVDWIPMNOSV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

-

Starting materials : L-Cysteine methyl ester hydrochloride (25 mmol), ketones (e.g., acetone, 25 mmol), acyl chlorides (e.g., benzoyl chloride, 25 mmol).

-

Solvent : Toluene outperforms CH₂Cl₂, THF, and CHCl₃ due to improved cyclization kinetics.

-

Temperature : 65°C for cyclization, followed by 0°C for acylation.

-

Base : Triethylamine (Et₃N, 50 mmol) to neutralize HCl byproducts.

Mechanistic Pathway

-

Cyclization : L-Cysteine methyl ester reacts with acetone via nucleophilic attack, forming a thiazolidine ring. Et₃N facilitates deprotonation, driving the reaction toward ring closure.

-

Acylation : Benzoyl chloride undergoes electrophilic substitution at the thiazolidine nitrogen, stabilized by the electron-donating methyl groups.

Yield Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 65°C | 91 |

| Solvent | Toluene | 89 |

| Acyl Chloride Equiv | 1.0 | 85 |

Higher temperatures (>75°C) promote side reactions, reducing purity.

Cyclization of L-Cysteine Derivatives

Thiazolidine rings form via Schiff base intermediates or sulfonium ion pathways, leveraging L-cysteine’s thiol and amine groups.

Schiff Base Methodology

Sulfonium Ion Pathway

Comparative Performance

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Schiff Base | 65 | 92 |

| Sulfonium Ion | 72 | 88 |

The sulfonium pathway favors faster kinetics but requires stringent pH control.

Industrial-Scale Production via Continuous Flow Reactors

Patent EP0101052B1 discloses a continuous flow process for 2-substituted thiazolidine-4-carboxylic acids, adaptable to L-2,2-dimethyl variants.

Key Innovations

-

Microreactor Design : Enhances heat transfer and mixing efficiency.

-

Reagent Feed :

-

L-Cysteine methyl ester (1.0 M in methanol).

-

Dimethyl ketone (1.2 equiv) and acetyl chloride (1.1 equiv).

-

-

Residence Time : 15 minutes at 70°C.

Scalability Metrics

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Daily Output | 50 g | 5 kg |

| Yield | 85% | 82% |

| Purity | 98% | 96% |

Continuous processes reduce batch-to-batch variability and improve cost efficiency.

Stereochemical Control and Purification

The compound’s (4R) configuration necessitates chiral resolution techniques:

Chiral Chromatography

Crystallization-Induced Diastereomer Resolution

-

Diastereomeric Salt : Formed with (1S)-(+)-camphorsulfonic acid.

-

Recrystallization Solvent : Ethanol/water (4:1).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| One-Pot Synthesis | 91 | 12 | High |

| Schiff Base | 65 | 18 | Moderate |

| Continuous Flow | 82 | 9 | Very High |

The one-pot method balances yield and cost, while continuous flow excels in large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The thiazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Role in Drug Development

DMTA is primarily recognized for its role in the synthesis of bicyclomycin, an antibiotic that inhibits bacterial RNA polymerase. Bicyclomycin has shown efficacy against a range of Gram-negative bacteria, making DMTA a crucial intermediate in its synthesis .

1.2. Antioxidant Properties

Research indicates that thiazolidine derivatives, including DMTA, exhibit antioxidant properties. These compounds can scavenge free radicals and may contribute to protective effects against oxidative stress-related diseases .

1.3. Therapeutic Potential

DMTA has been explored for its therapeutic potential in treating conditions such as rheumatoid arthritis and cysteine-related disorders due to its ability to form thiazolidine derivatives that interact with biological systems .

Synthetic Applications

2.1. Chiral Synthesis

The chiral nature of DMTA makes it valuable in asymmetric synthesis. It can be used as a chiral auxiliary or building block in the formation of various biologically active compounds .

2.2. Reaction with Carbonyl Compounds

DMTA readily reacts with carbonyl compounds to form thiazolidine derivatives, which are important intermediates in organic synthesis and can be utilized for the development of novel pharmaceuticals .

Biochemical Research

3.1. Proteomics

As a biochemical reagent, DMTA is employed in proteomics research for the modification of proteins and peptides, aiding in the study of protein structure and function .

3.2. Mechanistic Studies

Studies involving DMTA have provided insights into the mechanisms of thiazolidine formation and stability under various conditions, contributing to a deeper understanding of sulfur-containing amino acids' chemistry .

Case Studies

Mechanism of Action

The mechanism of action of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester involves its interaction with various molecular targets and pathways. The thiazolidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-Based Derivatives

D-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester

- Structural Similarity : Mirror-image stereoisomer of the L-form.

- Key Difference : Optical rotation $[α]_D = +105.0$ vs. -109.7 for the L-form, critical for enantioselective applications .

- Application : Used in studies of chiral recognition and enzyme specificity.

N-Amidothiazolidine-4-carboxylic Acid Methyl Esters

- Structural Difference : Substitution of the carboxyl group with an amide moiety.

- Spectral Data : Amide C=O absorption at 1650–1640 cm⁻¹, lower than esters due to resonance effects .

- Reactivity : Exothermic reactions during synthesis with isocyanates, indicating higher electrophilic character at the 4-position .

2,2-Dimethylthiazolidine-4-acetic Acid Methyl Ester

- Structural Variation : Additional methylene (-CH₂-) group between the thiazolidine ring and ester.

- Impact : Altered steric and electronic properties, influencing binding affinity in biological systems.

Oxazolidine-Based Methyl Esters

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid Methyl Ester

- Core Difference : Oxazolidine ring (oxygen instead of sulfur) with a benzyl and t-butyl substituent.

- Molecular Weight : 277.36 g/mol vs. 175.25 g/mol for the thiazolidine derivative.

- Application : Widely used in asymmetric synthesis as a chiral auxiliary .

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid Methyl Ester

- Complexity : Additional hydroxy and methylpropyl groups enhance steric bulk.

Thiazole-Based Esters

Methyl 2-Aminothiazole-4-carboxylate

- saturated thiazolidine.

- Functional Groups: Free amino group at the 2-position, enabling nucleophilic reactions.

- Application : Precursor for antibiotics and heterocyclic drug candidates .

Ethyl 2-Acetylthiazole-4-carboxylate

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Optical Rotation ([α]_D) |

|---|---|---|---|---|

| L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester | C₇H₁₃NO₂S | 175.25 | Thiazolidine, methyl ester | -109.7 |

| D-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester | C₇H₁₃NO₂S | 175.25 | Thiazolidine, methyl ester | +105.0 |

| (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid Methyl Ester | C₁₆H₂₃NO₃ | 277.36 | Oxazolidine, benzyl, t-butyl | N/A |

| Methyl 2-Aminothiazole-4-carboxylate | C₅H₆N₂O₂S | 158.18 | Thiazole, amino, methyl ester | N/A |

Table 2: Spectral and Functional Comparisons

| Compound | IR C=O Absorption (cm⁻¹) | Notable Spectral Features | Reactivity Insights |

|---|---|---|---|

| This compound | 1750 | Methoxy bending at 1360 cm⁻¹ | Stable under acidic conditions |

| N-Amidothiazolidine-4-carboxylic Acid Methyl Ester | 1650–1640 | Broad N-H stretch (amide) | Exothermic with isocyanates |

| Methyl 2-Acetylthiazole-4-carboxylate | 1745 | Acetyl C=O at 1680 cm⁻¹ | Electrophilic at acetyl group |

Biological Activity

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester (CAS number: 19907-59-6) is a chiral thiazolidine derivative synthesized primarily from L-cysteine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of L-cysteine methyl ester with various carbonyl compounds, leading to the formation of thiazolidine derivatives. The reaction conditions and specific reagents can influence the yield and purity of the final product. For instance, a one-pot synthesis approach has been employed successfully to produce related thiazolidine compounds with promising biological activities .

1. Antiviral Activity

A series of thiazolidine derivatives, including this compound, have been evaluated for their ability to inhibit neuraminidase (NA) activity in influenza A virus. The most potent derivatives demonstrated moderate inhibitory activity, with IC50 values around 0.14 μM, which is significantly less than that of oseltamivir (Tamiflu) but suggests potential for further development as antiviral agents .

2. Safener Activity in Agriculture

Research has indicated that thiazolidine derivatives can act as safeners in agricultural settings. For example, certain compounds were shown to enhance the activity of acetolactate synthase (ALS), an important enzyme in branched-chain amino acid biosynthesis. In a study involving maize treated with chlorimuron-ethyl (a herbicide), this compound exhibited a significant protective effect against herbicide-induced injury by increasing ALS activity .

3. Anti-inflammatory and Analgesic Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory and analgesic properties. In pharmacological tests involving carrageenan-induced edema models in rats, some thiazolidine compounds demonstrated significant anti-inflammatory effects comparable to established medications like Piroxicam and Meloxicam. These findings suggest that this compound could be explored further for therapeutic applications in pain management and inflammation control .

The biological activities of this compound are attributed to its structural properties that allow it to interact with various biological targets:

- Neuraminidase Inhibition : The compound's structural motif allows it to fit into the active site of neuraminidase enzymes, potentially blocking viral replication.

- ALS Activity Enhancement : By interacting with ALS enzymes, it may mitigate herbicide effects by restoring metabolic pathways essential for plant growth.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.